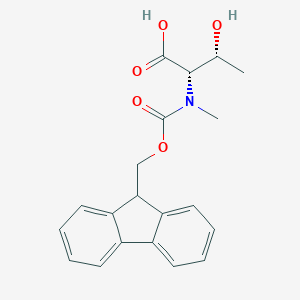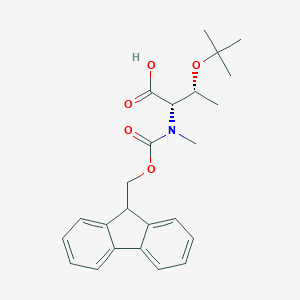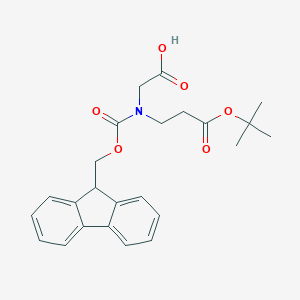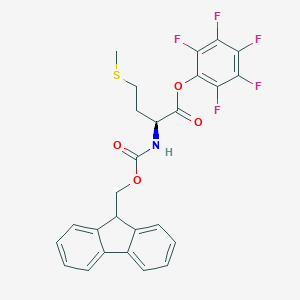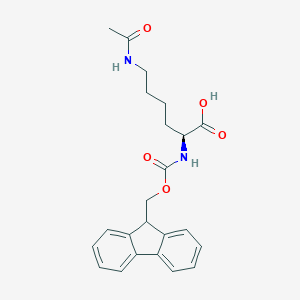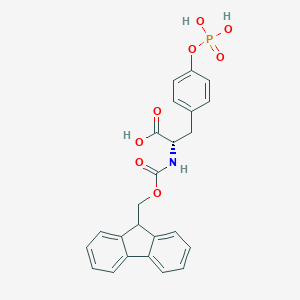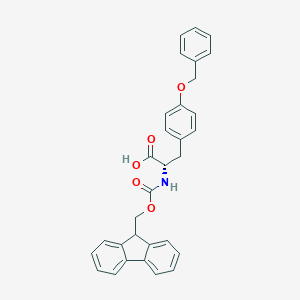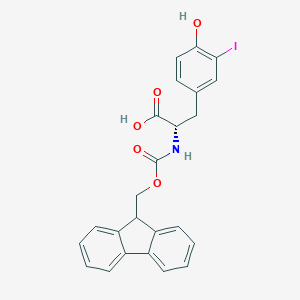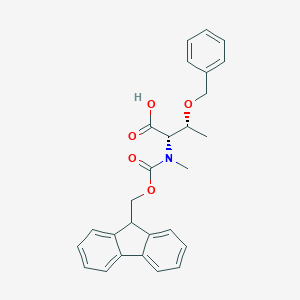
Fmoc-MeThr(Bzl)-OH
Vue d'ensemble
Description
“Fmoc-MeThr(Bzl)-OH” is a derivative of methionine, an essential amino acid that plays a critical role in maintaining cellular functions. It is an organic compound with a chemical formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-N-methyl-L-threonine .
Synthesis Analysis
The synthesis of “Fmoc-MeThr(Bzl)-OH” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has been widely adopted due to its compatibility with a variety of modified peptides and peptide libraries . The synthesis process involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the coupling of α,α-disubstituted alkenyl amino acids .
Molecular Structure Analysis
The molecular structure of “Fmoc-MeThr(Bzl)-OH” can be represented by the InChI string: InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 . The compound’s canonical SMILES string is CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 .
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-MeThr(Bzl)-OH” are typically associated with peptide synthesis. The compound can participate in amide coupling reactions with other amino acid monomers . The reaction conditions and strategies for these reactions have been developed and optimized for use in DNA-encoded chemical libraries (DECLs) of peptides .
Physical And Chemical Properties Analysis
“Fmoc-MeThr(Bzl)-OH” is an organic compound with a molecular formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound’s IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid .
Applications De Recherche Scientifique
Bio-Inspired Materials Development
Fmoc-modified amino acids, including Fmoc-MeThr(Bzl)-OH, are known for their self-assembly features which are crucial in the development of bio-inspired materials. The hydrophobicity and aromaticity of the Fmoc moiety can promote interactions that lead to the formation of nanostructures with potential applications in biomedicine and nanotechnology .
Peptide Synthesis
In modern peptide synthesis, Fmoc chemistry is predominant due to its efficiency and reliability. Fmoc-MeThr(Bzl)-OH can be used in the synthesis of peptides for therapeutic purposes, research tools, or as part of larger proteins .
Tissue Engineering
Short peptides and amino acids modified with Fmoc groups serve as building blocks for hydrogels used as scaffolds in tissue engineering. These scaffolds mimic the extracellular matrix and support cell growth, which is essential for tissue regeneration .
Orientations Futures
Mécanisme D'action
Target of Action
Fmoc-MeThr(Bzl)-OH, also known as Fmoc-N-Me-Thr(Bzl)-OH, is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can be part of larger proteins or function independently, playing crucial roles in various biological processes .
Mode of Action
The compound works by integrating into peptide chains during solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protector for the amino group during the synthesis process . The benzyl (Bzl) group protects the side chain of the threonine residue . These protective groups ensure that the peptide chain forms correctly without unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Fmoc-MeThr(Bzl)-OH are those involved in the synthesis and function of the peptides it helps to create . The specific pathways depend on the nature of the peptide being synthesized. For instance, if the peptide is a part of a signaling pathway, then the action of Fmoc-MeThr(Bzl)-OH indirectly affects that pathway .
Pharmacokinetics
As a building block used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-MeThr(Bzl)-OH itself are not typically relevant. Instead, the ADME properties of the final peptide product would be of interest. These properties would be determined by the peptide’s structure, which includes the incorporated Fmoc-MeThr(Bzl)-OH .
Result of Action
The result of Fmoc-MeThr(Bzl)-OH’s action is the successful synthesis of peptide sequences. These peptides can then fold into specific structures and perform various biological functions, from acting as enzymes or hormones to serving structural roles in cells .
Action Environment
The action of Fmoc-MeThr(Bzl)-OH is typically carried out in a controlled laboratory environment during the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of the synthesis and the stability of the compound .
Propriétés
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELSPMZRJEODW-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583339 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-MeThr(Bzl)-OH | |
CAS RN |
198561-81-8 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



